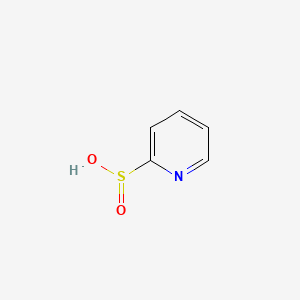

Pyridine-2-sulfinic Acid

描述

Structure

3D Structure

属性

分子式 |

C5H5NO2S |

|---|---|

分子量 |

143.17 g/mol |

IUPAC 名称 |

pyridine-2-sulfinic acid |

InChI |

InChI=1S/C5H5NO2S/c7-9(8)5-3-1-2-4-6-5/h1-4H,(H,7,8) |

InChI 键 |

PTYNSKRKVPMPAX-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=NC(=C1)S(=O)O |

产品来源 |

United States |

Synthetic Methodologies for Pyridine 2 Sulfinic Acid and Its Analogues

Direct Sulfinylation Approaches

Direct sulfinylation methods aim to introduce the sulfinic acid moiety onto the pyridine (B92270) ring in a straightforward manner, often by functionalizing a pre-existing pyridine derivative.

Synthesis from Pyridine Derivatives

The direct C-H functionalization of pyridine to introduce a sulfonyl or sulfinyl group is a significant challenge in heterocyclic chemistry due to the electron-deficient nature of the pyridine ring. chemrxiv.orgresearchgate.net However, novel one-pot protocols have been developed for the C4-selective sulfonylation of pyridines. chemrxiv.org These methods involve activating the pyridine ring with an agent like triflic anhydride (Tf₂O), followed by the addition of a sulfinic acid salt mediated by a base. chemrxiv.orgd-nb.info While this approach has been optimized for C4 substitution, the control of regioselectivity remains a key challenge, and similar strategies for direct C2-sulfinylation are less common.

A plausible route from a common derivative like 2-aminopyridine involves a Sandmeyer-type reaction. Diazotization of 2-aminopyridine with nitrous acid would yield a diazonium salt. Subsequent reaction of this intermediate with sulfur dioxide in the presence of a copper catalyst could then form the desired pyridine-2-sulfinic acid.

Oxidative Approaches to Pyridine-2-thiols

An alternative direct approach begins with pyridine-2-thiol, which exists in tautomeric equilibrium with pyridine-2(1H)-thione. wikipedia.org The sulfur atom in pyridine-2-thiol can be oxidized to the sulfinic acid oxidation state. This transformation is a standard procedure for converting thiols to sulfinic acids. Various oxidizing agents can be employed for this purpose, with the choice of reagent and reaction conditions being crucial to prevent over-oxidation to the corresponding sulfonic acid. nih.gov The reaction involves the controlled oxidation of the thiol group, typically using reagents that are mild enough to stop at the sulfinic acid stage.

Table 1: Potential Oxidizing Agents for the Conversion of Pyridine-2-thiol to this compound

| Oxidizing Agent | Typical Conditions | Notes |

| Hydrogen Peroxide (H₂O₂) | Acetic acid, controlled temperature | A common and relatively green oxidant. Stoichiometry is critical to avoid over-oxidation. nih.gov |

| Peroxy acids (e.g., m-CPBA) | Inert solvent (e.g., CH₂Cl₂), low temperature | Highly effective but can be less selective if not carefully controlled. |

| Iodine (I₂) in aqueous media | Bicarbonate solution | A milder oxidant that can be effective for this transformation. |

| Electrochemical Oxidation | Controlled potential electrolysis | Offers high selectivity by precisely controlling the oxidizing power. researchgate.net |

Indirect Synthetic Routes

Indirect methods involve the synthesis of this compound from precursors where the sulfur-containing group is already in place but requires chemical modification, or from precursors that are readily converted to the target compound.

Reduction of Pyridine-2-sulfonic Acid Derivatives

Pyridine-2-sulfonic acid and its derivatives, such as pyridine-2-sulfonyl chloride, serve as common precursors for the synthesis of this compound. The conversion involves the reduction of the sulfur atom from a +6 oxidation state (in sulfonic acid) to a +4 oxidation state (in sulfinic acid). A variety of reducing agents can accomplish this transformation. For instance, arenesulfonic acids can be reduced to the corresponding thiols using a triphenylphosphine and iodine system, a reaction in which the sulfinic acid is an intermediate. oup.com Milder reducing agents are typically chosen to isolate the sulfinic acid without further reduction.

Table 2: Reducing Agents for the Synthesis of this compound from its Sulfonic Acid Derivative

| Precursor | Reducing Agent | Typical Conditions |

| Pyridine-2-sulfonyl chloride | Sodium sulfite (Na₂SO₃) | Aqueous solution |

| Pyridine-2-sulfonyl chloride | Zinc dust | Acidic medium |

| Pyridine-2-sulfonic acid | Triphenylphosphine/I₂ | Refluxing benzene (catalytic I₂) oup.com |

| Pyridine-2-sulfonic acid N-oxide | Catalytic Hydrogenation (e.g., Raney Nickel) | Alkaline solution, followed by removal of N-oxide google.comgoogle.com |

Conversion from Halopyridines and Other Precursors

Halopyridines, particularly 2-bromopyridine and 2-chloropyridine, are versatile starting materials for introducing a range of functional groups onto the pyridine ring. wikipedia.org One effective strategy involves the formation of an organometallic intermediate. For example, 2-bromopyridine can be reacted with butyllithium to generate 2-lithiopyridine. wikipedia.org This highly reactive intermediate can then be treated with sulfur dioxide (SO₂) or a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), to form the lithium salt of this compound upon aqueous workup. chemrxiv.orgd-nb.info

Another modern approach involves the use of specialized reagents designed to introduce the sulfinate moiety. For instance, sodium 3-methoxy-3-oxopropane-1-sulfinate (SMOPS) has been developed for the convenient synthesis of sulfinic acid salts from alkyl and aryl halides under mild conditions, avoiding the need for harsh organometallic reagents. researchgate.net This methodology could be adapted for the conversion of 2-halopyridines.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pyridine derivatives is an area of growing importance, aiming to reduce environmental impact and improve efficiency. ijarsct.co.innih.gov These principles can be applied to the various synthetic routes for this compound. Key strategies include the use of environmentally benign solvents, the development of catalytic reactions to minimize waste, and the use of energy-efficient techniques like microwave-assisted synthesis. nih.govresearchgate.net

Microwave-assisted organic synthesis, for example, can significantly reduce reaction times and often leads to higher product purity compared to conventional heating methods. ijarsct.co.innih.gov This technique could be applied to several steps in the synthesis of this compound, such as the oxidation of pyridine-2-thiol or the reduction of pyridine-2-sulfonyl chloride. Furthermore, the development of one-pot, multicomponent reactions represents a highly atom-economical approach that aligns with green chemistry goals. nih.govresearchgate.net The use of air as a green oxidant in transition-metal-free systems for the synthesis of related sulfur compounds also highlights a sustainable direction for future synthetic design. rsc.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Methods for Pyridine Derivative Synthesis

| Parameter | Conventional Heating | Microwave (MW) Irradiation |

| Reaction Time | Hours (e.g., 6 h) | Minutes (e.g., 2-7 min) nih.gov |

| Yield | Good (e.g., 70-85%) | Excellent (e.g., 82-94%) nih.gov |

| Energy Consumption | High | Low |

| Product Purity | Often requires extensive purification | Generally high, with fewer by-products ijarsct.co.in |

| Solvent Use | Often requires high-boiling, hazardous solvents | Can be performed in greener solvents like ethanol or even solvent-free. ijarsct.co.innih.gov |

Regioselective Synthesis Strategies

Achieving regioselectivity in the functionalization of the pyridine ring is a longstanding challenge in synthetic organic chemistry. For the synthesis of this compound, several strategies have been employed, primarily involving the introduction of a sulfur-containing functional group at the 2-position, which can then be converted to the desired sulfinic acid.

One common approach involves the synthesis of pyridine-2-sulfonyl chloride, a versatile precursor that can be readily reduced to the corresponding sulfinic acid. Pyridine-2-sulfonyl chloride can be generated from 2,2′-dipyridyl disulfide through treatment with chlorine or bromine in a suitable solvent like petroleum ether or dichloromethane. The reaction proceeds at room temperature, and the product is isolated as a yellow powder. chemicalbook.comchemicalbook.com Another route to pyridine-2-sulfonyl chloride involves the reaction of sodium 2-pyridinesulfinate with N-chlorosuccinimide in dichloromethane. chemicalbook.com

Table 1: Synthesis of Pyridine-2-sulfonyl Chloride from Sodium 2-pyridinesulfinate

| Reactant 1 | Reactant 2 | Solvent | Product |

| Sodium 2-pyridinesulfinate | N-chlorosuccinimide | Dichloromethane | Pyridine-2-sulfonyl Chloride |

Direct synthesis of pyridine sulfinates has also been reported. For instance, lithium pyridine sulfinates can be prepared from halopyridines. A practical example is the synthesis of lithium 6-methoxypyridine-3-sulfinate from 5-bromo-2-methoxypyridine. This method involves a lithium-halogen exchange followed by trapping with a sulfur dioxide surrogate.

Metal-catalyzed reactions offer another avenue for the regioselective synthesis of pyridine sulfinates. Palladium-catalyzed cross-coupling reactions, for example, can be employed to couple pyridine halides with a sulfinate source. Pyridine-2-sulfinates have been shown to be effective nucleophilic coupling partners in palladium-catalyzed reactions with aryl halides, indicating the feasibility of forming the C-S bond at the 2-position. researchgate.net A redox-neutral, phosphine-free palladium(II)-catalyzed method has been developed for the conversion of heteroaryl boronic acids into sulfinates using 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a sulfur dioxide surrogate. nih.gov

Table 2: Palladium-Catalyzed Synthesis of Sulfinates from Boronic Acids

| Substrate | Catalyst | SO2 Source | Product |

| Heteroaryl Boronic Acid | Pd(OAc)2 | DABSO | Heteroaryl Sulfinate |

While direct C-H functionalization is an attractive strategy, achieving regioselectivity at the C2-position for sulfonylation can be challenging. Research has shown that the regioselectivity of such reactions can be influenced by the choice of activating groups and reaction conditions. For instance, methods have been developed for the C4-selective sulfonylation of pyridines. nih.gov

Scale-Up Considerations and Industrial Synthesis Approaches

The transition from laboratory-scale synthesis to industrial production of this compound and its analogues requires careful consideration of factors such as cost-effectiveness, safety, and environmental impact. While specific details on the industrial-scale synthesis of this compound are not extensively documented in publicly available literature, general principles can be drawn from related processes, such as the production of pyridine-3-sulfonic acid. google.comgoogle.com

Industrial synthesis of pyridine sulfonic acids often involves high temperatures and corrosive reagents, necessitating the use of specialized, resistant equipment. google.com For example, the sulfonation of pyridine can be carried out using concentrated sulfuric acid at elevated temperatures. google.com The use of a catalyst, such as mercuric sulfate, may be employed, but its removal from the final product presents a significant challenge and adds to the complexity and cost of the process. google.com

A patent for the production of pyridine-3-sulfonic acid highlights a multi-step process that could be adapted for the 2-substituted analogue. This process involves the oxidation of a halopyridine to the corresponding N-oxide, followed by reaction with a sulfonating agent and subsequent reduction. google.comgoogle.com The use of crude starting materials and the ability to perform reactions in a "one-pot" fashion are key to improving the economic viability of the process. google.comgoogle.com For instance, the hydrogenation of the intermediate pyridine-3-sulfonic acid-N-oxide can be carried out using Raney nickel without the need for extensive purification of the N-oxide. google.comgoogle.com

Table 3: General Steps in the Industrial Synthesis of Pyridine Sulfonic Acids (based on Pyridine-3-sulfonic acid)

| Step | Reactants | Product | Key Considerations |

| 1. Oxidation | 3-Chloropyridine, Hydrogen Peroxide | 3-Chloropyridine-N-oxide | Temperature control, handling of oxidizing agents. google.com |

| 2. Sulfonation | 3-Chloropyridine-N-oxide, Sulfonating agent | 3-Sulfonic acid-pyridine-N-oxide | Use of corrosive reagents, high temperatures. google.com |

| 3. Reduction | 3-Sulfonic acid-pyridine-N-oxide, Raney Nickel | Pyridine-3-sulfonic acid | Catalyst poisoning, purification of the final product. google.comgoogle.com |

Furthermore, the development of pyridine sulfonate ionic liquids for use as solvents and catalysts in organic reactions points to potential industrial applications that could drive the demand for and, consequently, the large-scale production of pyridine sulfonic and sulfinic acids. google.com A pilot-plant synthesis of a complex pharmaceutical intermediate containing a phenylsulfonyl-pyridine moiety highlights the practical challenges of scaling up, including the need for robust process control, especially for temperature-sensitive steps like lithiation. researchgate.net

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways

Oxidative and Reductive Transformations

The sulfur atom in pyridine-2-sulfinic acid is in an intermediate oxidation state (+4), making it susceptible to both oxidation and reduction.

This compound can be oxidized to the more stable pyridine-2-sulfonic acid. This transformation is a common pathway for sulfinic acids in general. The preparation of pyridine-2-sulfinate salts often involves the controlled oxidation of the corresponding pyridine-2-thiol with oxidizing agents like hydrogen peroxide in the presence of a base such as sodium hydroxide semanticscholar.org. Using stronger conditions or an excess of the oxidizing agent can lead to the formation of the sulfonic acid.

The general mechanism for the oxidation of sulfinic acids to sulfonic acids involves the nucleophilic attack of the sulfinate on the oxidant. For instance, with hydrogen peroxide, the reaction is base-catalyzed and proceeds through the attack of the sulfinate anion on the peroxide wikipedia.org. While sulfinic acids can be unstable and prone to disproportionation into the corresponding sulfonic acid and thiosulfonate, their salts are generally more robust nih.gov.

Table 1: Oxidation of Pyridine-2-sulfur Derivatives

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| Pyridine-2-thiol | NaOH / H₂O₂ (controlled) | Sodium Pyridine-2-sulfinate | semanticscholar.org |

The reduction of this compound can follow two main pathways: reduction to the corresponding thiol or a reductive displacement of the entire sulfinyl group (desulfination) to yield a substituted pyridine (B92270).

Direct reduction to Pyridine-2-thiol is not a widely documented transformation. The more common synthetic routes to pyridine-2-thiol involve the reaction of 2-chloropyridine with reagents like calcium hydrogen sulfide or thiourea researchgate.net.

Conversely, the reductive displacement of the sulfinyl group is a synthetically powerful and extensively studied transformation. In these reactions, the pyridine-2-sulfinate acts as a nucleophilic pyridine source, and the sulfinate group is ultimately extruded as sulfur dioxide (SO₂). This desulfinative cross-coupling represents a formal reduction at the C2 position of the pyridine ring, which becomes substituted with a new carbon-based group. These reactions are particularly valuable as they provide a stable alternative to the often unstable and inefficient pyridine-2-boronic acids used in traditional Suzuki-Miyaura couplings semanticscholar.orgnih.gov. This process can be achieved using transition-metal catalysis or under metal-free conditions nih.govrsc.org.

Nucleophilic and Electrophilic Reactivity of the Sulfinyl Group

The sulfinyl group's reactivity is characterized by the nucleophilic nature of the sulfur atom in the sulfinate anion and the electrophilic character of the adjacent carbon on the pyridine ring, particularly in related sulfonyl derivatives.

The sulfinate anion is an ambident nucleophile, but reactions with many electrophiles occur preferentially at the sulfur atom, which is considered a soft nucleophilic center wikipedia.org. Alkylation of sulfinate salts with electrophiles like alkyl halides typically leads to the formation of sulfones nih.gov.

R-SO₂⁻Na⁺ + R'-X → R-SO₂-R' + NaX

While this is a general reaction for sulfinates, specific studies detailing the S-alkylation of pyridine-2-sulfinate are not widespread in the surveyed literature. However, this reactivity is a fundamental principle of sulfinate chemistry nih.gov.

While the sulfinate anion itself is a potent nucleophile, the reactivity of the sulfinyl group with external nucleophiles is less common. Nucleophilic attack generally does not occur at the sulfinyl sulfur atom. Instead, the sulfinyl group, and more so its oxidized counterpart the sulfonyl group, can act as an activating group for nucleophilic aromatic substitution (SNAr) at the C2 position of the pyridine ring acs.orgsigmaaldrich.com.

The electron-withdrawing nature of the sulfonyl group in 2-sulfonyl pyridines makes the C2 position highly electrophilic and susceptible to attack by nucleophiles, such as thiols. In these reactions, the sulfonyl group functions as an excellent leaving group, resulting in the substitution product acs.orgsigmaaldrich.com. This reactivity highlights the ability of sulfur-oxygen groups at the 2-position to facilitate nucleophilic substitution on the pyridine ring, a reaction that is otherwise difficult.

Metal-Mediated and Catalytic Transformations Involving this compound

This compound salts have emerged as highly effective reagents in metal-mediated and catalytic cross-coupling reactions, serving as superior surrogates for pyridine-2-boronic acids nih.gov.

The most significant application is in palladium-catalyzed desulfinative cross-coupling reactions with aryl and heteroaryl halides semanticscholar.orgnih.gov. This process allows for the formation of C-C bonds and the synthesis of a wide array of biaryl and hetero-biaryl compounds that are important in medicinal chemistry semanticscholar.org. The reaction is typically performed at high temperatures (e.g., 150 °C) using a palladium catalyst like Pd(OAc)₂ with a phosphine ligand such as tricyclohexylphosphine (PCy₃) and a base like potassium carbonate semanticscholar.orgnih.gov.

Mechanistic studies have shown that for pyridine-2-sulfinate, a chelated Pd(II) sulfinate complex is the catalyst resting state. The turnover-limiting step is the extrusion of SO₂ from this complex nih.govacs.org. This differs from carbocyclic aryl sulfinates, where transmetalation is typically the rate-limiting step nih.govacs.org.

In addition to palladium-catalyzed methods, transition-metal-free desulfinative cross-coupling reactions have been developed. For instance, pyridine-2-sulfinates react efficiently with Grignard reagents at room temperature to provide 2-substituted pyridines in high yields rsc.org. This approach avoids the use of expensive and potentially toxic transition metals.

Table 2: Key Metal-Mediated and Catalytic Transformations

| Reaction Type | Coupling Partners | Catalyst / Conditions | Product Type | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Desulfinative Cross-Coupling | Pyridine-2-sulfinate + Aryl/Heteroaryl Halide | Pd(OAc)₂ / PCy₃, K₂CO₃, 150 °C | 2-Aryl/Heteroaryl Pyridine | semanticscholar.orgnih.gov |

Acid-Base Chemistry and Tautomerism

The acid-base chemistry of this compound is characterized by the presence of two ionizable sites: the acidic sulfinic acid group (-SO₂H) and the basic nitrogen atom within the pyridine ring. This duality allows the molecule to exist in various protonation states depending on the pH of the surrounding medium, including cationic, neutral, and anionic forms. A zwitterionic form, where the pyridine nitrogen is protonated and the sulfinic acid group is deprotonated, is also a significant species in its acid-base equilibrium.

The pyridine nitrogen atom possesses a basic lone pair of electrons and can accept a proton. The basicity of this nitrogen is influenced by the electron-withdrawing nature of the adjacent sulfinic acid group. The equilibrium between the neutral form and the zwitterionic pyridinium-2-sulfinate is a crucial aspect of its chemistry. Computational studies on related pyridine sulfonylureas have shown that while the canonical form may be more stable in the gas phase, the zwitterionic form can become nearly isoenergetic or even more stable in polar solvents due to favorable solvation of the charged centers. The stability of such zwitterionic species can be further enhanced by microsolvation with a few water molecules.

Tautomerism is a significant feature of 2-substituted pyridines. The classic example is the equilibrium between 2-hydroxypyridine and its tautomer, 2-pyridone, which largely favors the pyridone form in most solvents. This preference is attributed to factors including aromaticity and strong intermolecular hydrogen bonding in the pyridone form. By analogy, this compound can be expected to exhibit tautomerism. The potential tautomeric forms include the primary this compound structure and a zwitterionic tautomer, Pyridinium-2-sulfinate. The equilibrium between these forms is likely influenced by the solvent's polarity, with polar solvents favoring the more polar zwitterionic tautomer.

Table 1: Estimated Acid-Base Properties of this compound

| Property | Estimated Value/Form | Basis of Estimation |

| pKa (Sulfinic Acid) | ~1.5 - 2.5 | Analogy with other sulfinic acids |

| Predominant form in highly acidic solution (pH < 1) | Cationic (Protonated pyridine and neutral sulfinic acid) | General acid-base principles |

| Predominant form in moderately acidic to neutral solution | Zwitterionic (Protonated pyridine and sulfinate anion) | Analogy with related pyridine compounds in polar solvents |

| Predominant form in basic solution (pH > 3) | Anionic (Neutral pyridine and sulfinate anion) | General acid-base principles |

Thermal and Photochemical Decomposition Pathways

The stability of this compound under thermal and photochemical conditions is a critical aspect of its reactivity, influencing its storage, handling, and application in various chemical processes. While specific decomposition studies on this particular molecule are not extensively documented, the general behavior of sulfinic acids and pyridine derivatives provides insight into its likely transformation pathways.

Thermal Decomposition:

Sulfinic acids are known to be thermally unstable. Their decomposition can proceed through several pathways, depending on the molecular structure and conditions. One common thermal decomposition route for sulfinic acids involves disproportionation, yielding a sulfonic acid and a thiosulfonate. This reaction is thought to proceed through intermediate species such as sulfenic acids or sulfinyl sulfones.

Another potential pathway is the homolytic cleavage of the C-S or S-OH bonds at elevated temperatures. The unimolecular decomposition of some sulfinic acids has been observed to produce sulfur dioxide and corresponding hydrocarbons (in this case, pyridine). This free-radical mechanism can also lead to a variety of minor products through secondary reactions. The presence of the pyridine ring may influence the decomposition temperature and the distribution of products compared to simple alkyl or aryl sulfinic acids. For instance, studies on the thermal stability of naphthalene sulfonic acids have shown that decomposition is a function of temperature, pH, and salt concentration, with disproportionation to the parent aromatic and naphthols occurring at temperatures above 300°C.

Photochemical Decomposition:

The photochemical behavior of sulfinic acids and their derivatives often involves the formation of sulfonyl radicals (RSO₂•) upon one-electron oxidation. These radicals can be generated from sulfinic acids through photolysis, particularly in the presence of photosensitizers. The photolysis of benzylic sulfonyl compounds, for example, is a known route to generate sulfonyl radicals, which can then lead to the formation of sulfinic acids.

For this compound, irradiation with UV light could potentially lead to the homolytic cleavage of the C-S bond, generating a pyridyl radical and a sulfonyl radical (•SO₂H). These reactive intermediates would then undergo a variety of subsequent reactions, such as hydrogen abstraction from the solvent or other molecules, dimerization, or further fragmentation. The photochemistry of related compounds, such as cysteine sulfinic acid, has been investigated in the context of dissolved organic sulfur photomineralization, where triplet-sensitized photodegradation leads to the formation of sulfate. Furthermore, the combination of sulfinates and pyridinium salts can exhibit divergent reactivity under photochemical conditions, leading to the formation of sulfonyl radicals through electron donor-acceptor complexes upon exposure to visible light. This suggests that the pyridine moiety in this compound could play a direct role in its photochemical decomposition pathways.

Table 2: Potential Decomposition Products of this compound

| Decomposition Type | Potential Major Products | Potential Minor Products |

| Thermal | Pyridine-2-sulfonic acid, S-(pyridin-2-yl) pyridine-2-thiosulfonate, Sulfur dioxide, Pyridine | Pyridyl radicals, Hydroxysulfinyl radicals |

| Photochemical | Pyridyl radical, Sulfonyl radical (•SO₂H), Sulfate | Various recombination and fragmentation products |

Coordination Chemistry and Ligand Design

Pyridine-2-sulfinic Acid as a Ligand (Monodentate, Bidentate, etc.)

This compound is an ambidentate ligand, capable of binding to metal centers in various modes. The presence of a nitrogen atom in the pyridine (B92270) ring and oxygen atoms in the sulfinic acid group allows for flexible coordination. It can act as a monodentate ligand, coordinating through the pyridine nitrogen atom, a mode common for many pyridine derivatives. jscimedcentral.com The nitrogen center possesses a basic lone pair of electrons that is not part of the aromatic π-system, making it available for donation to a Lewis acidic metal center. jscimedcentral.comwikipedia.org

Alternatively, and more significantly, it can function as a bidentate ligand. Chelation can occur involving the pyridine nitrogen and one of the oxygen atoms from the sulfinate group, forming a stable five-membered ring with the metal ion. This bidentate N,O-coordination is a well-established mode for related pyridine-carboxylate and pyridine-sulfonate ligands, and this compound is expected to exhibit similar behavior. dergipark.org.tr This chelation enhances the stability of the resulting metal complexes.

Complexation with Transition Metals

The ability of pyridine-based ligands to form stable complexes with a variety of transition metals is well-documented. wikipedia.org this compound, through its versatile coordination modes, readily forms complexes with numerous transition metals. The specific geometry and properties of these complexes are influenced by the nature of the metal ion, its oxidation state, and the reaction conditions.

The synthesis of metal complexes involving pyridine-based ligands typically follows straightforward procedures. A common method involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. For instance, a general synthesis could involve dissolving this compound (or its salt, sodium pyridine-2-sulfinate) in a solvent like ethanol or dioxane. ijsr.netresearchgate.net A solution of a transition metal salt, such as a chloride or nitrate salt of Ni(II), Cu(II), or Co(II), is then added. jscimedcentral.comijsr.netmdpi.com The reaction mixture is often heated under reflux for several hours to facilitate the complex formation. ijsr.net Upon cooling, the resulting metal complex typically precipitates out of the solution and can be collected by filtration, washed, and dried. jscimedcentral.comijsr.net

Table 1: General Synthesis Parameters for Pyridine-based Metal Complexes

| Parameter | Description |

|---|---|

| Reactants | This compound (or its salt) and a transition metal salt (e.g., MCl₂, M(NO₃)₂) |

| Solvents | Ethanol, Methanol, Dioxane, Water jscimedcentral.comijsr.net |

| Reaction Conditions | Heating under reflux for 2-5 hours ijsr.net |

| Isolation | Precipitation upon cooling, followed by filtration and washing |

A comprehensive understanding of the structure and bonding in these metal complexes is achieved through various analytical techniques.

Infrared (IR) Spectroscopy : This technique is crucial for confirming the coordination of the ligand to the metal ion. The IR spectrum of a complex will show shifts in the vibrational frequencies of the functional groups involved in bonding compared to the free ligand. For example, a shift in the S=O stretching frequency of the sulfinate group and changes in the pyridine ring vibrations would indicate coordination. researchgate.net

Elemental Analysis : This analysis determines the percentage composition of elements (C, H, N, S) in the complex, which helps in confirming its empirical formula. ijsr.net

Molar Conductance : Molar conductivity measurements in a suitable solvent are used to determine whether the complex is an electrolyte or non-electrolyte, providing insight into its ionic nature. jscimedcentral.com

Thermal Analysis (TGA/DTA) : Thermogravimetric and differential thermal analysis can provide information about the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules. researchgate.net

Table 2: Spectroscopic and Analytical Techniques for Characterization

| Technique | Information Obtained |

|---|---|

| IR Spectroscopy | Confirmation of ligand coordination via shifts in vibrational bands researchgate.net |

| X-ray Crystallography | Precise 3D structure, bond lengths, angles, coordination geometry researchgate.net |

| Elemental Analysis | Empirical formula and purity of the complex ijsr.net |

| Molar Conductance | Ionic or non-ionic nature of the complex jscimedcentral.com |

| Thermal Analysis | Thermal stability and presence of solvent molecules researchgate.net |

Pyridine and its derivatives are often used as ligands in coordination chemistry and can be replaced by stronger Lewis bases. jscimedcentral.com This susceptibility to ligand exchange is an important aspect of their reactivity. In complexes containing this compound, the ligand can potentially be displaced by other ligands with a higher affinity for the metal center. The rate and extent of these ligand exchange reactions depend on several factors, including the strength of the metal-ligand bond, the nature of the incoming ligand, and the solvent. Ligand substitution studies are sometimes conducted to correlate the lability of the ligands with the catalytic activity of the complexes. researchgate.net

Coordination Polymers and Metal-Organic Frameworks (MOFs) Incorporating this compound Scaffolds

The ability of this compound to act as a bridging ligand, connecting multiple metal centers, allows for the construction of higher-order structures such as coordination polymers and metal-organic frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters linked by organic ligands. colab.ws

While the direct use of this compound in MOFs is an emerging area, the incorporation of sulfonic acid functionalities into MOFs is a known strategy to impart specific properties like acidity for catalysis or enhanced proton conductivity. colab.wsacs.org Pyridine-based linkers, such as pyridine-dicarboxylates, are widely used in the synthesis of MOFs, forming 1D, 2D, or 3D network structures. researchgate.netresearchgate.net By extension, the pyridine-2-sulfinate scaffold, with its N,O-donor set and potential for bridging, is a promising candidate for designing new MOFs with tailored structures and functions. For example, the introduction of pyridine into a cobalt-based MOF has been shown to induce a structural change from a 3D to a 2D framework, thereby exposing more active metal sites. rsc.org

Electronic and Coordination Properties

The coordination of this compound to a metal center significantly influences the electronic properties of the resulting complex. The pyridine ring is an aromatic system with a low-lying lowest unoccupied molecular orbital (LUMO), which allows for the possibility of redox chemistry to occur on the ligand itself. nih.gov

The sulfinate group, being electron-withdrawing, can affect the electron density at the metal center. This modulation of the electronic environment is critical in applications such as catalysis, where the redox potential of the metal ion needs to be fine-tuned. The combination of the π-accepting ability of the pyridine ring and the electronic effects of the sulfinate group makes this compound a versatile ligand for controlling the electronic structure and reactivity of metal complexes. nih.gov The stability of complexes formed with terpyridine, a related ligand, is known to be strongly associated with the specific coordinating metal cation. nih.gov

Ligand Field Theory and Electronic Structure of this compound Complexes

Due to a lack of specific experimental and computational research on the coordination complexes of this compound, a detailed analysis of their ligand field theory and electronic structure, complete with experimental data, cannot be compiled at this time. Extensive searches of scientific literature and chemical databases did not yield specific studies on the synthesis, spectroscopic characterization, or theoretical modeling of metal complexes featuring this particular ligand.

Ligand Field Theory (LFT) is a sophisticated model that combines aspects of crystal field theory and molecular orbital theory to describe the electronic structure and bonding in coordination compounds. The theory focuses on the interactions between the d-orbitals of a central metal ion and the orbitals of the surrounding ligands. These interactions lead to the splitting of the metal's d-orbitals into different energy levels, a phenomenon that dictates the complex's magnetic properties, electronic spectra, and reactivity.

For a hypothetical octahedral complex of this compound, the five degenerate d-orbitals of the metal ion would split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). The energy difference between these sets is known as the ligand field splitting parameter (Δo). The magnitude of Δo is influenced by the nature of the metal ion and the field strength of the coordinating ligands.

To provide a comprehensive analysis as requested, detailed research findings would be necessary. This would ideally include:

Synthesis and Structural Characterization: Isolation and X-ray crystallographic analysis of various transition metal complexes with this compound to determine the coordination geometry (e.g., octahedral, tetrahedral, square planar) and the specific binding mode of the ligand.

Electronic Spectroscopy (UV-Vis): Measurement of the electronic absorption spectra of the complexes. The energies of the d-d electronic transitions observed in these spectra are used to experimentally determine the ligand field splitting parameter (Δo) and other Racah parameters, which quantify interelectronic repulsion.

Magnetic Susceptibility Measurements: Determination of the magnetic moments of the complexes to ascertain the number of unpaired d-electrons. This information helps in determining the electron configuration (high-spin vs. low-spin) in the split d-orbitals.

Computational Chemistry Studies: Density Functional Theory (DFT) or other quantum chemical calculations to model the electronic structure of the complexes. These studies can provide insights into the molecular orbital energies, the nature of metal-ligand bonding, and predicted electronic transitions.

Without such dedicated research, any discussion on the ligand field theory and electronic structure of this compound complexes would be purely speculative and fall outside the scope of a scientifically accurate article. The following tables are placeholders for the type of data that would be required for a thorough analysis.

Table 1: Hypothetical Electronic Spectral Data for [M(pyridine-2-sulfinate)₃]ⁿ⁺ Complexes in Octahedral Geometry

| Metal Ion | d-Electron Configuration | Observed d-d Transitions (cm⁻¹) | Assigned Transitions | Calculated Δo (cm⁻¹) |

| Ti³⁺ | d¹ | Data not available | ²T₂g → ²E g | Data not available |

| V³⁺ | d² | Data not available | ³T₁g(F) → ³T₂g(F), ³T₁g(F) → ³T₁g(P) | Data not available |

| Cr³⁺ | d³ | Data not available | ⁴A₂g → ⁴T₂g, ⁴A₂g → ⁴T₁g(F) | Data not available |

| Mn²⁺ | d⁵ (high spin) | Data not available | Spin-forbidden transitions | Data not available |

| Fe³⁺ | d⁵ (high spin) | Data not available | Spin-forbidden transitions | Data not available |

| Fe²⁺ | d⁶ (high spin) | Data not available | ⁵T₂g → ⁵E g | Data not available |

| Co²⁺ | d⁷ (high spin) | Data not available | ⁴T₁g(F) → ⁴T₂g(F), ⁴T₁g(F) → ⁴A₂g(F) | Data not available |

| Ni²⁺ | d⁸ | Data not available | ³A₂g → ³T₂g, ³A₂g → ³T₁g(F) | Data not available |

| Cu²⁺ | d⁹ | Data not available | ²E g → ²T₂g | Data not available |

Table 2: Hypothetical Magnetic Moments for [M(pyridine-2-sulfinate)₃]ⁿ⁺ Complexes

| Metal Ion | d-Electron Configuration | Spin State | Theoretical Spin-only Moment (μs) in Bohr Magnetons (BM) | Experimental Magnetic Moment (μeff) in Bohr Magnetons (BM) |

| Ti³⁺ | d¹ | - | 1.73 | Data not available |

| V³⁺ | d² | - | 2.83 | Data not available |

| Cr³⁺ | d³ | - | 3.87 | Data not available |

| Mn²⁺ | d⁵ | High Spin | 5.92 | Data not available |

| Fe³⁺ | d⁵ | High Spin | 5.92 | Data not available |

| Fe²⁺ | d⁶ | High Spin | 4.90 | Data not available |

| Co²⁺ | d⁷ | High Spin | 3.87 | Data not available |

| Ni²⁺ | d⁸ | - | 2.83 | Data not available |

| Cu²⁺ | d⁹ | - | 1.73 | Data not available |

Further research is essential to populate these tables with factual data and to enable a rigorous discussion of the electronic structure of this compound complexes.

Applications in Catalysis and Organic Synthesis

Catalytic Roles of Pyridine-2-sulfinic Acid and Its Derivatives

The catalytic applications of this compound and its derivatives, particularly its salts (sulfinates), are a growing area of chemical research. These compounds have demonstrated utility in both metal-catalyzed and, to a lesser extent, potentially in organocatalytic systems.

While the broader family of pyridine-containing compounds is widely used in organocatalysis, the specific role of this compound as an organocatalyst is not extensively documented in scientific literature. Pyridine (B92270) derivatives can act as catalysts for a range of chemical transformations, including acylations and additions to carbonyl compounds. In principle, the Lewis basic nitrogen atom of this compound could participate in catalytic cycles; however, detailed studies focusing on this specific application are not yet prevalent. A recent development has shown that a dithiophosphoric acid can act as a Brønsted acid for pyridine protonation in a photochemical functionalization reaction, highlighting the potential for the pyridine moiety to be involved in catalytic cycles under acidic conditions nih.gov.

The most significant and well-established catalytic application of this compound derivatives is in metal-catalyzed cross-coupling reactions. Pyridine-2-sulfinates, the salts of this compound, have proven to be exceptional nucleophilic coupling partners in palladium-catalyzed reactions, particularly as substitutes for the often problematic pyridine-2-boronic acids in Suzuki-Miyaura cross-coupling. nih.govtcichemicals.comresearchgate.netsigmaaldrich.comsemanticscholar.org

The challenges associated with pyridine-2-boronates, such as instability and low reactivity, have hindered their widespread use in the synthesis of 2-substituted pyridines, which are common motifs in pharmaceuticals. nih.govresearchgate.netsemanticscholar.org Pyridine-2-sulfinates overcome these limitations as they are stable, easy to prepare, and exhibit high efficiency in cross-coupling reactions with a broad range of aryl and heteroaryl halides. nih.govresearchgate.net This palladium-catalyzed desulfinylative cross-coupling process has a wide scope and is tolerant of various functional groups, including ketones and esters. nih.govtcichemicals.com

Table 1: Palladium-Catalyzed Cross-Coupling of Pyridine-2-sulfinates with Aryl Halides

| Pyridine-2-sulfinate | Aryl Halide | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Sodium pyridine-2-sulfinate | 4-Bromotoluene | Pd(OAc)₂, PCy₃, K₂CO₃ | 2-(p-tolyl)pyridine | 99 | nih.gov |

| Sodium pyridine-2-sulfinate | 4-Chlorotoluene | Pd(OAc)₂, PCy₃, K₂CO₃ | 2-(p-tolyl)pyridine | 95 | nih.gov |

| Sodium 5-methoxypyridine-2-sulfinate | 1-Bromo-4-fluorobenzene | Pd(OAc)₂, PCy₃, K₂CO₃ | 2-(4-fluorophenyl)-5-methoxypyridine | 96 | nih.gov |

This table presents selected examples from the literature and is not exhaustive.

In addition to palladium-catalyzed reactions, a 2024 study has shown that sodium pyridine-2-sulfinate can serve as an effective ligand in copper-catalyzed C–N bond formation reactions, achieving high yields in arylation reactions. vulcanchem.com This suggests a broader potential for this compound derivatives in transition-metal catalysis beyond palladium. vulcanchem.com

Furthermore, a transition-metal-free desulfinative cross-coupling of heteroaryl sulfinates with Grignard reagents has been reported, expanding the utility of these compounds in C-C bond formation without the need for a transition metal catalyst. tcichemicals.com

The development of chiral pyridine ligands is a significant area of research in asymmetric catalysis. chim.itnih.gov While this compound itself is achiral, its derivatives have the potential to be used in the synthesis of chiral ligands. The synthesis of chiral sulfinate esters through asymmetric condensation using an organocatalyst has been demonstrated as a viable strategy for accessing sulfur stereogenic centers. nih.govwixsite.comnih.gov This methodology could potentially be applied to prochiral sulfinates derived from pyridine to generate chiral sulfinate esters, which could then serve as precursors to chiral ligands for asymmetric catalysis. However, direct applications of this compound or its simple derivatives in achieving asymmetric induction in catalytic systems are not yet well-established in the literature.

This compound as a Chiral Auxiliary or Ligand Precursor

Chiral sulfinyl compounds are valuable as chiral auxiliaries in asymmetric synthesis. acs.org While the direct use of this compound as a chiral auxiliary has not been extensively reported, the broader class of sulfinates can be prepared in enantiomerically enriched forms. acs.orgnih.gov These chiral sulfinates can then be used to synthesize other chiral sulfur-containing compounds. nih.gov

Pyridine-2-sulfinates are also valuable as precursors for the synthesis of ligands for catalytic reactions. tcichemicals.comtcichemicals.com The pyridine nitrogen and the sulfinate group can both act as coordination sites for metal centers, making them attractive building blocks for bidentate or polydentate ligands. The synthesis of chiral pyridine-aminophosphine ligands, for example, has been shown to be effective in asymmetric hydrogenation reactions. rsc.org While not directly derived from this compound in the cited examples, it highlights the potential for developing novel chiral ligands based on the pyridine scaffold.

Reagent in C-C, C-N, C-O, and C-S Bond Formation

This compound and its salts are effective reagents for the formation of various carbon-heteroatom bonds.

C-C Bond Formation: As detailed in section 5.1.2, pyridine-2-sulfinates are highly effective nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C(sp²)-C(sp²) bonds. nih.govresearchgate.netsemanticscholar.org This has become a key method for the synthesis of biaryl and heteroaryl-aryl compounds containing a 2-pyridyl moiety. nih.govresearchgate.net Transition-metal-free coupling with Grignard reagents also provides a route to C-C bond formation. tcichemicals.com

C-N Bond Formation: A recent report indicates that sodium pyridine-2-sulfinate can act as a ligand in copper-catalyzed C-N bond formation, facilitating arylation reactions with high efficiency. vulcanchem.com Additionally, sulfinic acids are known precursors to sulfonamides through reactions with amines, which represents a C-N bond-forming transformation. vulcanchem.com

C-O Bond Formation: The role of this compound as a direct reagent in C-O bond formation is not well-documented.

C-S Bond Formation: this compound can be involved in reactions that form C-S bonds. For instance, palladium-catalyzed couplings can be used to form biaryl sulfones, which involves the formation of a C-S bond. vulcanchem.com

Protecting Group Chemistry Involving Sulfinic Acids

The use of protecting groups is a fundamental strategy in multi-step organic synthesis to mask reactive functional groups. wikipedia.org While the specific use of the this compound group as a protecting group is not a common application, the related sulfonic acid and sulfinamide functionalities have been employed in this capacity.

Sulfonamides can serve as protecting groups for amines, and their removal can often be achieved under specific, mild conditions. researchgate.net The sulfinyl group has also been investigated as a potential nitrogen protecting group, offering an alternative to the more common tosylamides. researchgate.net

For sulfonic acids, protection is often necessary to improve solubility in organic solvents and to prevent interference with subsequent reaction steps. google.comnih.gov Neopentyl esters have been developed as effective protecting groups for sulfonic acids, as they are stable to a wide range of reaction conditions but can be removed with specific nucleophilic reagents. google.com Trichloroethyl esters have also been utilized for the protection of sulfonic acids. organic-chemistry.org While these examples pertain to sulfonic acids in general, the principles could potentially be extended to the protection of the sulfinic acid group in this compound if required for a specific synthetic route.

Role in Polymerization Reactions

One notable, though unsubstantiated, claim is the use of this compound in the synthesis of polythiophene-based conductive polymers. It has been asserted that the incorporation of this compound into the polythiophene backbone can lead to an enhancement of the material's electrical conductivity. This improvement is purportedly due to the facilitation of dopant integration within the polymer matrix. A specific claim of a 30% enhancement in conductivity compared to unmodified polythiophene has been made, but the original research to validate this finding could not be located.

Without access to the primary research, it is not possible to provide a detailed analysis of the polymerization process, including the type of polymerization (e.g., oxidative, electrochemical), the specific monomers used, the reaction conditions (e.g., solvent, temperature, catalyst), or the precise mechanism by which this compound influences the polymerization or the final properties of the polymer. Furthermore, the lack of data precludes the creation of an interactive data table as requested.

Extensive searches for the role of this compound as a polymerization initiator, catalyst, or chain transfer agent have not yielded any specific results. The majority of the available literature focuses on the related compound, pyridine-2-sulfonic acid, which has a distinct chemical nature and reactivity.

Given the constraints and the paramount importance of scientific accuracy, a more detailed and substantiated account of the role of this compound in polymerization reactions cannot be provided at this time.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It probes the magnetic properties of atomic nuclei, providing information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of Pyridine-2-sulfinic acid.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the pyridine (B92270) ring. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the sulfinic acid group and the nitrogen atom. Protons closer to these groups are expected to be deshielded and resonate at a lower field (higher ppm). Spin-spin coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublets, triplets), which helps to establish the substitution pattern on the ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, five signals are anticipated for the pyridine ring carbons. The carbon atom directly attached to the sulfinic acid group (C2) would be significantly influenced by the sulfur atom and is expected to have a unique chemical shift. The shifts of the other four carbons provide further evidence of the electronic structure of the ring.

While specific experimental data from published literature is sparse, a hypothetical data table based on known substituent effects on pyridine is presented below for illustrative purposes.

| Hypothetical NMR Data for this compound | | :--- | :--- | | ¹H NMR | ¹³C NMR | | Proton Position | Chemical Shift (δ, ppm) | Carbon Position | Chemical Shift (δ, ppm) | | H3 | 8.0 - 8.2 | C2 | 160 - 165 | | H4 | 7.8 - 8.0 | C3 | 120 - 125 | | H5 | 7.4 - 7.6 | C4 | 138 - 142 | | H6 | 8.5 - 8.7 | C5 | 125 - 130 | | SO₂H | 10.0 - 12.0 (broad singlet) | C6 | 148 - 152 |

Note: This table is illustrative and not based on reported experimental data.

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other (typically on adjacent carbons). This would definitively establish the connectivity of the protons on the pyridine ring, for instance, showing a cross-peak between H3 and H4, H4 and H5, and H5 and H6.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms they are directly attached to. An HSQC spectrum would show cross-peaks linking the ¹H signals for H3, H4, H5, and H6 to their corresponding ¹³C signals (C3, C4, C5, and C6).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (like C2) and for connecting different fragments of a molecule. For example, the H3 and H4 protons would show correlations to the C2 carbon, confirming the position of the sulfinic acid group.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and deducing its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact mass of a molecule and, consequently, its elemental formula. For this compound (C₅H₅NO₂S), the theoretical monoisotopic mass can be calculated.

| Calculated Exact Mass for this compound | | :--- | :--- | | Molecular Formula | C₅H₅NO₂S | | Theoretical Monoisotopic Mass | 143.00410 Da |

An experimental HRMS measurement yielding a mass value extremely close to the theoretical value would provide strong evidence for the elemental composition C₅H₅NO₂S, helping to confirm the identity of the compound.

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID). Analysis of the resulting fragment ions (product ions) provides valuable information about the molecular structure.

For protonated this compound ([M+H]⁺, m/z ≈ 144.01), a plausible fragmentation pathway would involve the loss of neutral molecules. The sulfinic acid group is a likely site for initial fragmentation.

Plausible Fragmentation Pathways:

Loss of Sulfur Dioxide (SO₂): A common fragmentation for sulfinic acids is the loss of SO₂, a stable neutral molecule.

[C₅H₅NO₂S + H]⁺ → [C₅H₅N + H]⁺ + SO₂

m/z 144.01 → m/z 79.05 + 64.96

This would result in a prominent peak corresponding to the protonated pyridine ring.

Loss of the Sulfinic Acid Radical (•SO₂H): Cleavage of the C-S bond could also occur.

[C₅H₅NO₂S + H]⁺ → [C₅H₄N]⁺ + •SO₂H + H₂

This would lead to a pyridyl cation at m/z 78.04.

Analysis of the product ion spectrum in an MS/MS experiment would help to confirm the presence and position of the sulfinic acid group on the pyridine ring.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of functional groups, providing a molecular fingerprint.

For this compound, key vibrational modes would include:

O-H Stretch: A broad band is expected in the IR spectrum between 2500-3300 cm⁻¹ due to the stretching of the acidic proton in the -SO₂H group, which is often involved in hydrogen bonding.

S=O Stretch: Sulfinic acids typically show strong S=O stretching absorption bands in the IR spectrum, generally in the region of 1050-1150 cm⁻¹.

C-H Aromatic Stretch: Vibrations from the C-H bonds on the pyridine ring are expected above 3000 cm⁻¹. researchgate.net

Pyridine Ring Vibrations: A series of characteristic bands for the pyridine ring stretching modes are expected in the 1300-1600 cm⁻¹ region. researchgate.net

C-S Stretch: The carbon-sulfur stretching vibration is expected in the fingerprint region, typically between 600-800 cm⁻¹. Studies on the related pyridine-2-sulfonic acid have identified bands in the 725-768 cm⁻¹ range for this vibration. researchgate.net

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule, which may be weak in the IR spectrum. The pyridine ring breathing modes, which are often strong in Raman spectra, would provide further structural confirmation. For example, in pyridine-3-sulfonic acid, ring breathing modes are observed around 1020 cm⁻¹. researchgate.netnih.gov

| Expected Vibrational Modes for this compound | | :--- | :--- | :--- | | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | | O-H stretch (H-bonded) | 2500 - 3300 | IR | | Aromatic C-H stretch | 3000 - 3100 | IR, Raman | | Pyridine Ring C=C, C=N stretch | 1300 - 1600 | IR, Raman | | S=O stretch | 1050 - 1150 | IR | | Pyridine Ring Breathing | 990 - 1030 | Raman | | C-S stretch | 600 - 800 | IR, Raman |

Note: This table is based on typical frequency ranges for the functional groups and may vary for the specific molecule.

X-ray Crystallography and Diffraction Studies

X-ray crystallography and diffraction are powerful analytical techniques for the definitive determination of the solid-state structure of crystalline materials, including molecular arrangement, conformation, and intermolecular interactions.

Single crystal X-ray diffraction (SCXRD) provides precise three-dimensional information about the atomic arrangement in a crystal lattice. mdpi.com While a crystal structure for this compound is not prominently available, the structure of the closely related compound, Pyridine-2-sulfonic Acid, has been fully characterized by X-ray crystallography, offering a valuable structural analog.

The analysis of Pyridine-2-sulfonic Acid revealed its detailed molecular geometry and packing in the solid state. The data, deposited in the Cambridge Crystallographic Data Centre (CCDC), provides definitive proof of its tautomeric form in the crystal. Such studies are crucial for understanding intermolecular interactions, like hydrogen bonding, which dictate the supramolecular architecture of the crystal.

| Parameter | Value |

|---|---|

| CCDC Number | 259642 |

| Radiation Type | Mo Kα |

| Temperature | Ambient |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

Powder X-ray diffraction (PXRD) is a fundamental technique for characterizing crystalline solids and is particularly important for identifying and distinguishing polymorphic forms. rigaku.comnih.gov Polymorphism is the ability of a substance to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice. rigaku.com These different forms, or polymorphs, can have distinct physical properties.

In a PXRD analysis, a powdered sample is irradiated with X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). americanpharmaceuticalreview.com Since every crystalline phase has a unique atomic arrangement, each polymorph produces a distinct and characteristic diffraction pattern. americanpharmaceuticalreview.com Therefore, PXRD can be used to:

Identify the specific polymorphic form of a compound by comparing its experimental pattern to known standards. rigaku.com

Assess the polymorphic purity of a sample.

Quantify the amounts of different polymorphs in a mixture, as the intensity of the diffraction peaks correlates with the concentration of the corresponding phase. americanpharmaceuticalreview.com

While specific studies on the polymorphism of this compound are not detailed in the available literature, PXRD remains the principal technique for such investigations should different crystalline forms be discovered. The use of high-intensity sources, such as synchrotron radiation, can enhance the detection limit for identifying trace amounts of polymorphic impurities in a sample. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. uzh.ch The absorption of UV-Vis radiation promotes electrons from a ground electronic state to a higher-energy excited state. uzh.ch

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions associated with the pyridine ring, which contains both π-bonds and non-bonding (n) electrons on the nitrogen atom. The principal transitions are:

π → π* transitions : These involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. uzh.ch They are typically strong absorptions. For the parent pyridine molecule, these transitions result in an intense absorption band around 256-270 nm. researchgate.net

n → π* transitions : This transition involves promoting an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to a π* anti-bonding orbital. slideshare.net These transitions are generally weaker than π → π* transitions and can sometimes be obscured by them. slideshare.net

The presence of the sulfinic acid group as a substituent on the pyridine ring will influence the energy of these transitions, causing shifts in the absorption maxima (λmax) compared to unsubstituted pyridine. The specific solvent used can also affect the spectrum, particularly for n → π* transitions, due to interactions between the solvent and the non-bonding electrons. slideshare.net

Theoretical and Computational Chemistry Studies

Molecular Dynamics Simulations

For substituted pyridines, MD simulations have been instrumental in understanding their binding processes with biological targets and the nature of their intermolecular interactions. For instance, in studies of substituted pyridine (B92270) derivatives as enzyme inhibitors, MD simulations have revealed the importance of specific residues and conserved water molecules in the binding pocket. These simulations often highlight that electrostatic interactions are a primary driving force for binding, a finding that would likely be relevant for the polar pyridine-2-sulfinic acid.

The solvent shell around a molecule like this compound is expected to be highly structured due to the presence of the charged sulfinic acid group and the nitrogen atom of the pyridine ring, both of which can act as hydrogen bond acceptors, as well as the acidic proton, which is a hydrogen bond donor. MD simulations of similar polar heterocyclic compounds in aqueous solution typically show the formation of a stable hydration layer, with water molecules oriented to maximize hydrogen bonding with the solute. The dynamics of these water molecules in the first solvation shell are often slower than in the bulk solvent, indicating strong interactions with the solute molecule.

In the context of supramolecular chemistry, MD simulations could be employed to investigate the aggregation behavior of this compound or its interaction with other molecules to form larger, non-covalently bonded assemblies. For example, simulations could predict the stability of dimers or larger clusters in different solvents, driven by hydrogen bonding between the sulfinic acid groups or stacking interactions between the pyridine rings. Computational studies on related systems, such as pyridinium-based ionic liquids, have utilized molecular simulations to understand their structural organization and interaction dynamics.

QSAR/QSPR (Quantitative Structure-Activity/Property Relationships) - Focus on chemical properties only.

Quantitative Structure-Property Relationship (QSPR) models are statistical models that aim to predict the physicochemical properties of chemicals based on their molecular structure. Although specific QSPR studies dedicated solely to this compound are not documented, we can infer its properties based on studies of other substituted pyridines. A key chemical property for this compound is its acidity, which can be predicted using computational methods and correlated with structural descriptors.

A comprehensive theoretical study on the acidity of 3-substituted pyridines has demonstrated the utility of computational models in predicting pKa values. In such studies, the effect of the solvent is often accounted for using continuum models like the Conductor-like Screening Model (COSMO). The electronic properties of the substituent have a significant impact on the basicity of the pyridine nitrogen and the acidity of the substituent itself.

For this compound, the sulfinic acid group (-SO₂H) is an electron-withdrawing group. This electronic effect would decrease the electron density on the pyridine ring and, consequently, decrease the basicity of the ring nitrogen compared to unsubstituted pyridine. The acidity of the sulfinic acid proton would be influenced by the electronegativity of the pyridine ring.

QSPR models for the acidity of a series of substituted pyridines would typically involve the calculation of various molecular descriptors, including:

Electronic Descriptors: Such as the partial charge on the nitrogen and oxygen atoms, and the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Topological Descriptors: Which describe the connectivity and branching of the molecule.

Quantum Chemical Descriptors: For instance, the calculated gas-phase and aqueous-phase free energies of protonation and deprotonation.

A hypothetical QSPR study for predicting the pKa of substituted pyridines, including this compound, might yield a regression equation of the form:

pKa = β₀ + β₁q(N) + β₂E(LUMO) + ...

where q(N) is the partial charge on the pyridine nitrogen, E(LUMO) is the energy of the LUMO, and β are the regression coefficients.

The table below illustrates hypothetical data from such a QSPR study on a series of substituted pyridines, demonstrating the relationship between structure and acidity.

| Compound | Substituent | Position | Calculated pKa (Nitrogen) | Key Descriptor (e.g., Hammett constant, σ) |

| Pyridine | -H | - | 5.25 | 0.00 |

| 2-Chloropyridine | -Cl | 2 | 0.49 | 0.73 |

| 3-Chloropyridine | -Cl | 3 | 2.84 | 0.37 |

| 4-Chloropyridine | -Cl | 4 | 3.83 | 0.23 |

| 2-Methylpyridine | -CH₃ | 2 | 5.97 | -0.17 |

| 3-Methylpyridine | -CH₃ | 3 | 5.68 | -0.07 |

| 4-Methylpyridine | -CH₃ | 4 | 6.02 | -0.17 |

| This compound | -SO₂H | 2 | < 0 | ~0.9 |

Note: The pKa and descriptor values for this compound are estimated based on the expected strong electron-withdrawing nature of the sulfinic acid group. Actual experimental or detailed computational values are not available.

This QSPR approach allows for the prediction of chemical properties for new or untested compounds based on the established relationship for a training set of molecules.

Derivatization and Functionalization Strategies for Pyridine 2 Sulfinic Acid

Pyridine-2-sulfinic acid is a versatile heterocyclic compound that serves as a valuable intermediate in organic synthesis. Its unique structure, featuring both a pyridine (B92270) ring and a reactive sulfinic acid group, allows for a wide range of derivatization and functionalization strategies. These modifications can be targeted at either the sulfinic acid moiety or the pyridine ring, enabling the synthesis of a diverse array of complex molecules for applications in medicinal chemistry, materials science, and catalysis.

Advanced Applications and Emerging Research Directions of Pyridine 2 Sulfinic Acid

Pyridine-2-sulfinic acid and its corresponding salts, particularly pyridine-2-sulfinates, are emerging from relative obscurity to become valuable reagents and building blocks in modern chemistry. While their full potential is still being uncovered, recent research has highlighted their significant promise in fields ranging from organic synthesis to materials and analytical science. This article explores the advanced applications and future research trajectories for this versatile compound.

常见问题

Q. What methodologies assess the impact of this compound purity on reaction outcomes?

- Methodological Answer: Prepare batches with controlled purity levels (80%, 90%, 95%) via column chromatography. Test reactivity in model reactions (e.g., sulfoxide synthesis) and analyze by GC-MS. Use Spearman’s correlation to link impurity profiles (e.g., sulfone byproducts) to yield reductions .

Literature and Resource Guidelines

Q. How to conduct a systematic review of this compound literature?

- Methodological Answer:

- Databases: Prioritize PubMed, ACS Publications, and Royal Society of Chemistry journals.

- Search Strings: “(this compound) AND (synthesis OR catalysis)” with Boolean operators.

- Quality Assessment: Exclude non-peer-reviewed sources (e.g., patents, preprints) and prioritize studies with full spectral data .

Q. What are best practices for citing conflicting data in a manuscript?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。